molecular formula C7H4ClN3O2 B1530776 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1211527-10-4

5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B1530776
CAS No.: 1211527-10-4
M. Wt: 197.58 g/mol
InChI Key: NZHHUKUOVLHORZ-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolopyridine Derivatives in Heterocyclic Chemistry

The historical development of pyrazolopyridine derivatives traces back to the early 20th century, marking a significant chapter in the evolution of heterocyclic chemistry. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 through the treatment of diphenylhydrazone and pyridine with iodine. This pioneering work established the foundation for subsequent research into pyrazolopyridine systems and demonstrated the feasibility of constructing these complex bicyclic structures.

Following Ortoleva's initial discovery, Bulow made substantial contributions to the field in 1911 by synthesizing three N-phenyl-3-methyl substituted derivatives. Bulow's approach involved starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial acetic acid. This methodology became one of the widely used strategies for constructing pyrazolopyridine systems and established important precedents for the synthetic approaches that would follow in subsequent decades.

The term "pyrazole" itself was coined by German chemist Ludwig Knorr in 1883, establishing the nomenclature foundation for this important class of heterocycles. Knorr's work in defining and systematizing pyrazole chemistry provided the conceptual framework that would later enable the development of more complex systems like pyrazolopyridines. The historical progression from simple pyrazoles to fused pyrazolopyridine systems represents a natural evolution in heterocyclic chemistry, driven by the desire to create molecules with enhanced biological activity and novel chemical properties.

The development of systematic synthetic methodologies for pyrazolopyridines gained momentum throughout the 20th century. Research groups developed various approaches for constructing these bicyclic systems, including methods that build the pyrazole ring onto existing pyridine precursors and alternative strategies that construct the pyridine ring onto pyrazole foundations. These methodological advances enabled the synthesis of increasingly diverse pyrazolopyridine derivatives, including compounds with specific substitution patterns like this compound.

The historical context of pyrazolopyridine research reveals the important role these compounds have played in advancing our understanding of heterocyclic chemistry. The systematic exploration of different substitution patterns, synthetic methodologies, and structural modifications has contributed significantly to the broader field of medicinal chemistry. The evolution from simple pyrazole derivatives to complex pyrazolopyridine systems demonstrates the progressive sophistication of heterocyclic synthesis and the continuing quest for molecules with enhanced pharmaceutical potential.

Significance of Substituent Patterns in Pyrazolo[3,4-b]pyridine Systems

The substitution patterns in pyrazolo[3,4-b]pyridine systems play a crucial role in determining the chemical, physical, and biological properties of these heterocyclic compounds. Comprehensive analysis of the literature reveals distinct patterns in the distribution of substituents across different positions of the pyrazolo[3,4-b]pyridine core, providing valuable insights into structure-activity relationships and synthetic accessibility.

Analysis of substitution patterns at the C3 position reveals significant preferences in synthetic chemistry. Research indicates that more than three-quarters of the structural diversity in pyrazolo[3,4-b]pyridine derivatives is covered by hydrogen and methyl substituents at this position. Specifically, methyl groups account for 46.77% of C3 substitutions, while hydrogen atoms represent 30.83% of the documented structures. Other substituents, including phenyl groups (2.12%), cycloalkyl groups (4.01%), heterocyclic rings (4.88%), amino groups (4.69%), and hydroxy groups (2.17%), constitute the remaining diversity at this position.

Table 1: Substitution Pattern Distribution at C3 Position in 1H-pyrazolo[3,4-b]pyridines

Substituent Percentage of Structures Number of References
Hydrogen 30.83% 2049
Methyl 46.77% 1395
Cycloalkyl 4.01% 98
Phenyl 2.12% 540
Heterocycle 4.88% 1138
Amino 4.69% 727
Hydroxy 2.17% 239
Other 4.52% -

The substitution patterns at positions C4, C5, and C6 demonstrate interconnected relationships due to their dependence on the building blocks used for pyridine ring construction. These positions typically arise from α,β-unsaturated ketones or 1,3-dicarbonyl compounds used in the synthetic process. At the C4 position, hydrogen atoms predominate (37.33%), followed by carbonyl amide derivatives (38.30%), reflecting the common use of cyano or ester groups that are subsequently converted to amide functionalities.

Table 2: Substitution Pattern Distribution at C4 Position in 1H-pyrazolo[3,4-b]pyridines

Substituent Percentage of Structures Number of References
Hydrogen 37.33% 3003
Methyl 6.59% 389
Phenyl 2.29% 660
Heterocycle 2.42% 355
Hydroxy 0.89% 312
N-substituent 4.54% 980
Carbonyl amide 38.30% 148
Other 7.63% -

The C6 position exhibits a distribution pattern that reflects the common use of α,β-unsaturated ketones in synthesis. Hydrogen atoms are most prevalent (35.10%), followed by methyl groups (20.15%) and phenyl groups (12.44%). This distribution pattern aligns with the terminal substituents commonly found in the precursor compounds used for pyrazolopyridine synthesis.

Table 3: Substitution Pattern Distribution at C6 Position in 1H-pyrazolo[3,4-b]pyridines

Substituent Percentage of Structures Number of References
Hydrogen 35.10% 3270
Methyl 20.15% 679
Phenyl 12.44% 509
Heterocycle 8.65% 300
Hydroxy 1.52% 334
N-substituent 3.22% 565
Carbonyl group 1.27% 92
Other 17.64% -

The specific case of this compound represents an important example of strategic substitution patterning. The chlorine atom at the 5-position introduces electron-withdrawing effects that modulate the electronic properties of the entire aromatic system. This substitution pattern is particularly significant because halogen substitutions at the 5-position are less common compared to other positions, making this compound a valuable example of positional selectivity in pyrazolopyridine chemistry.

The carboxylic acid functionality at the C3 position in this compound represents another strategically important substitution pattern. While C3 carboxylic acid substitutions are not among the most common patterns, they provide significant synthetic utility for further chemical modifications. The combination of the 5-chloro and 3-carboxylic acid substitutions creates a compound with unique electronic and chemical properties that distinguish it from more common substitution patterns.

Research indicates that 46.83% of documented pyrazolo[3,4-b]pyridine compounds correspond to 4,6-disubstituted patterns, while 22.04% represent 5-monosubstituted compounds. The specific substitution pattern found in this compound, featuring substitutions at both the 3 and 5 positions, represents a less common but strategically valuable arrangement that provides opportunities for selective chemical modifications and potential biological activity.

The significance of these substitution patterns extends beyond mere structural diversity. The specific arrangement of electron-withdrawing groups (chlorine) and hydrogen bonding functionalities (carboxylic acid) in this compound creates a compound with unique potential for molecular recognition, biological activity, and synthetic utility. This substitution pattern exemplifies the sophisticated level of structural control achievable in modern pyrazolopyridine chemistry and demonstrates the importance of strategic substituent placement in heterocyclic drug design and development.

Properties

IUPAC Name

5-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHHUKUOVLHORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors

Recent literature highlights the condensation of 5-aminopyrazoles with 1,3-biselectrophilic synthons, followed by acid-catalyzed cyclization, as a versatile route for constructing the pyrazolopyridine core. This method allows for the introduction of various substituents, including halogens and carboxyl groups, through appropriate choice of starting materials.

Industrial and Scalable Methods

For industrial-scale synthesis, continuous flow chemistry and automated platforms are increasingly used to optimize yield, purity, and scalability. These methods often employ milder reaction conditions, environmentally friendly reagents, and simplified purification protocols.

Example Synthetic Procedure

Below is a representative synthetic route, adapted from patent and academic literature, for the preparation of 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid:

Step Reagents & Conditions Key Transformation Yield (%) Notes
1 2-chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, DMF, triethylamine, 60°C, 6 h Cyclization to form pyrazolopyridine core 43–85 Mild, high-yielding, scalable
2 Carboxylation agent (e.g., CO₂ under pressure or formic acid) Introduction of carboxylic acid at 3-position Variable Choice of agent affects yield
3 Purification (column chromatography or recrystallization) Isolation of target compound Simple workup

Key Points:

  • The use of 2-chloro-3-pyridinecarboxaldehyde ensures the chlorine is introduced at the correct position during cyclization.
  • Carboxylation can be performed either before or after cyclization, depending on the stability of intermediates and desired substitution pattern.
  • The overall yield can be optimized by adjusting reaction times, temperatures, and purification methods.

Comparative Analysis of Methods

Methodology Advantages Disadvantages Industrial Suitability
Direct Cyclization (hydrazine + aldehyde) High yield, mild conditions, simple purification May require protection/deprotection steps Highly suitable
Condensation with 1,3-biselectrophile Versatile, allows diverse substitution Requires careful selection of starting materials Suitable, but may need optimization
Carboxylation (post-cyclization) Flexible, can introduce acid group late May lower yield if intermediate is unstable Suitable with process control

Research Findings and Optimization

  • Reaction Yields: Yields range from 43% to 85%, depending on the method and scale. Industrial protocols favor methods with higher reproducibility and minimal byproducts.
  • Environmental Considerations: Recent methods emphasize mild conditions and reduced use of hazardous reagents, aligning with green chemistry principles.
  • Scalability: The described methods are amenable to scale-up, with continuous flow technologies offering further improvements in efficiency and safety.
  • Purity: Final products are typically purified by column chromatography or recrystallization, yielding high-purity compounds suitable for pharmaceutical research.

Summary Table: Preparation Methods Overview

Step Method Typical Reagents Key Conditions Yield (%) Reference
1 Cyclization 2-chloro-3-pyridinecarboxaldehyde, hydrazine/hydroxylamine, DMF 60°C, 6 h 43–85
2 Carboxylation CO₂ (pressure) or formic acid Variable Variable
3 Condensation & Cyclization 5-aminopyrazole, 1,3-biselectrophile, acid catalyst Reflux or TFA catalysis High

Chemical Reactions Analysis

General Reactivity

5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo several types of chemical reactions due to its functional groups and heterocyclic nature:

  • Oxidation Oxidation reactions can introduce additional functional groups using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of suitable catalysts.

  • Carboxylation The carboxylic acid group at the 3-position can be introduced through various carboxylation methods, such as the use of carbon dioxide under pressure or carboxylating agents like formic acid.

Reactions Involving the Carboxylic Acid Group

3.1 Esterification/Amidation
The carboxylic acid group can be converted into esters or amides, which is a common modification in drug synthesis .

3.2 Decarboxylation
Under specific conditions, the carboxylic acid group can be removed, leading to decarboxylation products.

Reactions Involving the Chloro Substituent

4.1 Nucleophilic Aromatic Substitution
The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines, alcohols, or thiols, especially when activated by electron-withdrawing groups.

4.2 Transition Metal-Catalyzed Reactions
The chloro group can participate in transition metal-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings to introduce new carbon or nitrogen substituents.

Reduction Reactions

Reduction reactions can lead to the formation of alcohols or amines, depending on the reducing agent and reaction conditions. Common reagents include:

  • Lithium aluminum hydride

  • Sodium borohydride

  • Hydrogen gas with a palladium catalyst

Oxidation Reactions

Oxidation reactions can result in the formation of carboxylic acids, ketones, or aldehydes, depending on the oxidizing agent and reaction conditions. Common reagents include:

  • Potassium permanganate

  • Chromic acid

  • Hydrogen peroxide

Scientific Research Applications

Organic Synthesis

5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions including:

  • Cyclization : Formation of new ring structures.
  • Functionalization : Introduction of different functional groups to enhance biological activity.

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens.

    Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives that displayed potent activity against resistant strains of bacteria .
  • Anticancer Activity : Investigations into its anticancer potential have revealed that it may inhibit cancer cell proliferation through specific molecular interactions.

    Case Study: A research article in Cancer Letters reported that certain derivatives of this compound inhibited tumor growth in xenograft models .

Medicinal Chemistry

The compound is being explored as a lead for developing new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.

  • Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in disease pathways.

    Case Study: Research indicated that modifications to the compound improved selectivity and potency against cancer-related targets .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its unique chromophoric properties. Its derivatives are also being investigated for use in agricultural chemicals.

Mechanism of Action

The mechanism by which 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Halogen Substitution

  • However, its synthesis is more complex, involving bromination of methyl esters followed by hydrolysis (18% overall yield) .

Positional Isomerism

  • 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 175201-94-2): Chlorine at position 4 alters electronic distribution, reducing acidity (pKa ~2.6 vs. ~2.0 for the 5-chloro isomer) and solubility .

Functional Group Variations

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid : Methyl substitution at position 1 stabilizes the tautomeric form, increasing metabolic stability but reducing hydrogen-bonding capacity .
  • 5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid : A methyl group at position 5 enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .

Physical and Chemical Properties

Compound Molecular Weight pKa Solubility (Predicted) Density (g/cm³)
5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 213.61 ~2.0 Low in water 1.44–1.54
5-Bromo analog 258.03 ~1.8 Very low 1.68
4-Chloro-1,3-dimethyl analog 225.63 ~2.6 Moderate in DMSO 1.39

Key Advantages and Limitations

  • 5-Chloro derivative: Balances reactivity and stability, ideal for further derivatization. Limited solubility may require prodrug strategies (e.g., esterification) .
  • 5-Bromo derivative : Higher binding affinity in some targets but lower synthetic yield .
  • Methyl-substituted analogs : Improved metabolic stability but reduced polarity, complicating formulation .

Biological Activity

5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS No. 1211527-10-4) is a compound belonging to the pyrazolopyridine class, characterized by a fused pyrazole and pyridine ring system. This structural configuration contributes to its diverse biological activities, including potential applications in medicinal chemistry.

  • Molecular Formula : C7_7H4_4ClN3_3O2_2
  • Molecular Weight : 197.58 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific pathways that are crucial for disease progression, particularly in cancer and infectious diseases. The compound's mechanism may involve:

  • Enzyme Inhibition : Targeting cyclin-dependent kinases (CDK), which are essential for cell cycle regulation.
  • Antiviral Activity : Inhibiting viral replication through various mechanisms, including interference with viral enzymes and host cell pathways .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Inhibition of CDK2 and CDK9 : Compounds derived from this scaffold have shown IC50_{50} values of 0.36 µM and 1.8 µM against CDK2 and CDK9 respectively, suggesting strong potential as anticancer agents .

Antiviral Activity

The compound has demonstrated notable antiviral properties:

  • Anti-HSV Activity : Certain derivatives showed effective inhibition against the herpes simplex virus type 1 (HSV-1), with significant reductions in viral titers observed in vitro.
CompoundVirus TargetedEC50_{50} Value
Compound 5HSV-1Not specified
Compound 6VSVBest EC50_{50} values observed

These findings suggest that modifications at the C-5 position can enhance antiviral activity significantly .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX):

CompoundCOX Inhibition IC50_{50}
Compound A0.04 ± 0.09 μmol
Compound B0.04 ± 0.02 μmol
Celecoxib (standard)0.04 ± 0.01 μmol

This indicates comparable efficacy to established anti-inflammatory drugs, highlighting its potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiviral Screening : A study evaluated various derivatives against tobacco mosaic virus and found that certain compounds exhibited higher antiviral activities than commercial agents at concentrations as low as 500 μg/mL .
  • Cancer Cell Line Studies : In vitro assays on HeLa and HCT116 cell lines demonstrated potent antiproliferative effects, supporting its development as a lead compound for anticancer therapies .

Q & A

Q. What are the common synthetic routes for 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?

The synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and aromatic aldehydes or ketones, followed by cyclization. For example, substituted pyrazolo[3,4-b]pyridines can be synthesized by reacting 5-aminopyrazoles with β-ketoesters under acidic conditions . Chlorination at the 5-position may be achieved using POCl₃ or other halogenating agents, with subsequent purification via column chromatography . Optimized reaction conditions (e.g., solvent choice, temperature, and catalyst) are critical for improving yield and regioselectivity .

Q. How can the purity and structural identity of this compound be validated?

Purity is commonly assessed using high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) . Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions and aromaticity .
  • IR : Confirms carboxylic acid (-COOH) and C-Cl stretches .
  • Mass spectrometry : Determines molecular weight (e.g., exact mass for C₇H₄ClN₃O₂: 213.01 g/mol) .
    Cross-referencing with literature data (e.g., CAS registry numbers or PubChem entries) ensures accuracy .

Q. What solvents and conditions are optimal for recrystallization?

Recrystallization from polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures is effective. Crystal lattice parameters (e.g., monoclinic system with space group P21/c) can guide solvent selection, as seen in related pyrazolo-thiopyrano compounds . Slow cooling and seed crystal addition improve crystal quality for X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in spectral data?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, parameters such as unit cell dimensions (a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å, β = 96.689°) and R-factor values (<0.05) validate bond lengths and angles . Discrepancies in NMR or IR data (e.g., tautomerism in pyrazole rings) can be resolved by comparing experimental and computed crystallographic data .

Q. What strategies are used to design salts or derivatives for enhanced bioactivity?

  • Salt formation : Reacting the carboxylic acid with inorganic bases (e.g., NaOH) or amines generates salts with improved solubility. For instance, potassium or morpholinium salts of analogous pyrazolo-thiadiazine carboxylic acids show enhanced antimicrobial activity .
  • Derivatization : Esterification (e.g., ethyl esters) or amidation of the carboxylic acid group modifies pharmacokinetic properties. Automated reactors and flow chemistry optimize reaction scalability .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

SAR involves systematic substitution at key positions:

  • 5-Chloro group : Replacement with Br, I, or CF₃ alters electronic effects and binding affinity (e.g., tropomyosin receptor kinase inhibition) .
  • Pyrazole ring : Methyl or ethyl substituents at N1 influence steric interactions .
    Biological assays (e.g., enzyme inhibition, cytotoxicity) are performed on derivatives to correlate structural changes with activity .

Q. How should researchers address contradictions in biological screening data?

  • Replicate assays : Ensure consistency across multiple trials (e.g., triplicate measurements in antimicrobial tests) .
  • Control compounds : Use known inhibitors (e.g., caffeic acid or L-proline derivatives) as benchmarks .
  • Data normalization : Adjust for variables like cell line viability or solvent effects . Contradictions may arise from impurities; repurify compounds via preparative HPLC if necessary .

Methodological Notes

  • Key references : Synthesis , crystallography , bioactivity , and characterization .
  • Contradictions : Variations in synthetic yields may arise from solvent purity or reaction scaling; always validate protocols with small-scale trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 2
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

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